

Application Notes and Protocols: Total Synthesis of Dorsmanin C and Its Analogs

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Compound of Interest

Compound Name: *dorsmanin C*

Cat. No.: B3075087

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Abstract

Dorsmanin C, a complex prenylated pyranoflavone isolated from *Dorstenia mannii*, has garnered interest due to its potential biological activities, characteristic of the flavonoid class of natural products. While the total synthesis of **dorsmanin C** has not been extensively reported in peer-reviewed literature, this document outlines a comprehensive, hypothetical synthetic strategy based on established methodologies for flavonoid and pyranoflavone synthesis. These protocols are intended to serve as a practical guide for researchers aiming to synthesize **dorsmanin C** and its analogs for further investigation in drug discovery and development. The proposed synthesis leverages a convergent approach, beginning with the construction of the core flavonoid skeleton via a Claisen-Schmidt condensation, followed by strategic prenylation and pyran ring formation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. **Dorsmanin C** belongs to a more structurally complex subgroup, featuring a geranyl moiety and a dimethylpyran ring fused to the flavonoid core. The complexity of this molecule presents a significant synthetic challenge. The protocols detailed below provide a plausible pathway for the total synthesis of **dorsmanin C**, divided into key stages: synthesis of the chalcone

precursor, construction of the flavone core, and late-stage modifications to introduce the characteristic prenyl and pyran functionalities.

Proposed Retrosynthetic Analysis of Dorsmanin C

A logical retrosynthetic analysis of **dorsmanin C** suggests dissecting the molecule into key building blocks. The pyran ring can be envisioned as being formed from a hydroxylated and prenylated flavonoid precursor. The geranyl group can be introduced via electrophilic aromatic substitution. The flavonoid core itself can be disconnected through the central heterocyclic ring, leading back to a chalcone intermediate, which in turn is derived from simpler acetophenone and benzaldehyde starting materials.

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